REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)[C:3](O)=O.[N-:8]=[N+:9]=[N-:10].[Na+].[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[Mg]Br.[OH-].[NH4+]>C(Cl)(Cl)Cl>[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:2]1([N:8]=[N+:9]=[N-:10])[CH2:3][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
alcohol
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is agitated for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature at 10-12° C
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
In this way, a brown oil is obtained which
|
Type
|
CUSTOM
|
Details
|
is then used without further purification
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C1(CCCCC1)N=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |